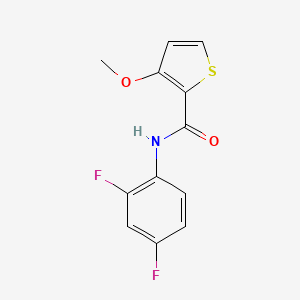

N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide, also known as DFTMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been synthesized using various methods.

Scientific Research Applications

Photosynthesis-Inhibiting Activity

- Photosynthesis Inhibition : Compounds similar to N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide have been studied for their ability to inhibit photosynthetic electron transport in chloroplasts. A study by Kos et al. (2021) found that certain compounds with difluorophenyl groups showed significant inhibitory activity on photosystem II, which is crucial in the photosynthesis process (Kos, Goněc, Oravec, Jendrzejewska, & Jampílek, 2021).

Antipathogenic Activity

- Antimicrobial Properties : A paper by Limban et al. (2011) reports on the synthesis of acylthioureas related to N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide and their testing against bacterial cells. These compounds showed significant antipathogenic activity, especially against strains known for biofilm growth (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Behavior Under Reaction Conditions

- Chemical Reactions and Transformations : Research by Gol'dfarb & Kalik (1971) explored the chemical behavior of related thiophene derivatives under specific reaction conditions, providing insights into the reactivity and potential applications of such compounds (Gol'dfarb & Kalik, 1971).

Polymer Science Applications

- Polymer Synthesis : Bou, Rodríguez-Galán, & Muñoz-Guerra (1993) discussed the synthesis of polyamides containing methoxy groups, indicating potential applications in polymer science for similar compounds (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).

Mechanism of Action

Target of Action

A structurally similar compound, 4-(aminosulfonyl)-n-[(2,4-difluorophenyl)methyl]-benzamide, targetsCarbonic anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Mode of Action

A related compound, diflufenican, exhibits ableaching action due to the inhibition of carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death .

Biochemical Pathways

The compound may potentially affect the pathways associated with its targets. For instance, a related compound, NSC765598, was found to affect pathways associated with mTOR , EGFR , iNOS , MAP2K1 , FGFR , and TGFB1 . These pathways are involved in cell growth, proliferation, differentiation, and survival.

Result of Action

The related compound diflufenican, which inhibits carotenoid biosynthesis, prevents photosynthesis, leading to plant death .

Action Environment

For the related compound diflufenican, good coverage of the soil surface and rainfall after application are desirable to achieve optimum residual activity .

properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-methoxythiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c1-17-10-4-5-18-11(10)12(16)15-9-3-2-7(13)6-8(9)14/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMMXMVGQPVWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2431655.png)

![N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2431657.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2431658.png)

![2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2431662.png)

![Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2431663.png)

![2-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2431664.png)

![N-(1-cyanocycloheptyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2431666.png)

![Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2431668.png)

![2-(2,3-Dihydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431669.png)